REACTION_CXSMILES
|
[C:1]([CH:3]=[C:4]1[CH2:7][N:6](C(OC(C)(C)C)=O)[CH2:5]1)#[N:2].Cl.C(N(C(C)C)CC)(C)C.[CH2:25]([S:27](Cl)(=[O:29])=[O:28])[CH3:26]>C(#N)C>[CH2:25]([S:27]([N:6]1[CH2:5][C:4](=[CH:3][C:1]#[N:2])[CH2:7]1)(=[O:29])=[O:28])[CH3:26]
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Name
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|
Quantity
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5.2 mol
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Type
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reactant
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Smiles
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C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
7 L
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Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
|
7 L
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Type
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solvent
|
Smiles
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C(C)#N
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
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C(#N)C=C1CN(C1)C(=O)OC(C)(C)C
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Name
|
|
Quantity
|
3.14 L
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Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
730 mL
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
2.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
stirred at room temperature for overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
was consumed
|
Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure to dryness
|
Type
|
CUSTOM
|
Details
|
the internal temperature below 5° C
|
Type
|
TEMPERATURE
|
Details
|
to cool down to 0° C.
|
Type
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CUSTOM
|
Details
|
the internal temperature below 5° C
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to gradually warm to room temperature
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Type
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CONCENTRATION
|
Details
|
the reaction mixture was concentrated under reduced pressure to a volume of approximately 2 L
|
Type
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CUSTOM
|
Details
|
The bath temperature of the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
exceed 45° C
|
Type
|
ADDITION
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Details
|
The concentrated residue was then diluted with dichloromethane (CH2Cl2, 10 L)
|
Type
|
WASH
|
Details
|
the resulting dichloromethane solution was washed with aqueous sodium chloride solution (10 L)
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was back extracted with dichloromethane (CH2Cl2, 5 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over anhydrous sodium sulfate (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the residue was absorbed onto silica gel (SiO2, 1 Kg) under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The bath temperature of the rotary evaporator
|
Type
|
CUSTOM
|
Details
|
exceed 45° C
|
Type
|
WASH
|
Details
|
eluted with 20-60 % ethyl acetate in heptane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)S(=O)(=O)N1CC(C1)=CC#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 882 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |